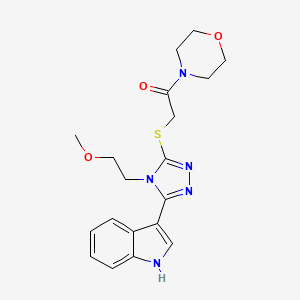
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one (CPP) is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
Mecanismo De Acción
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one binds to a specific site on the GABA-A receptor known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to increased chloride ion influx and neuronal inhibition. This mechanism of action is similar to that of benzodiazepines, which are a class of drugs commonly used for their anxiolytic and hypnotic effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA-A receptors, 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one in lab experiments is its high selectivity for a specific subtype of GABA-A receptor. This makes it a useful tool for studying the function of these receptors in isolation. However, one limitation is that 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one is not very soluble in water, which can make it difficult to work with in some experimental setups.
Direcciones Futuras
There are a number of potential future directions for research on 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one. One area of interest is its potential as a therapeutic agent for neurological disorders such as stroke and traumatic brain injury. 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one's neuroprotective effects make it a promising candidate for further study in this area. Another potential future direction is the development of new compounds based on 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one's structure that may have improved solubility and other desirable properties for use in scientific research.
Métodos De Síntesis
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one can be synthesized using a variety of methods, but one common approach is to react 4-fluoroaniline with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3,3-dimethylpiperazine to yield 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one.
Aplicaciones Científicas De Investigación
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the function of GABA-A receptors, which are important targets for a range of drugs including anxiolytics and hypnotics. 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been shown to selectively bind to a specific subtype of GABA-A receptor, making it a useful tool for studying the function of these receptors.
Propiedades
IUPAC Name |
4-(2-chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O2/c1-10(16)13(20)19-9-8-18(14(21)15(19,2)3)12-6-4-11(17)5-7-12/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNJHBAHHSYAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1(C)C)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,3,4-Thiadiazol-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2825936.png)

![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)
![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2825943.png)

![2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B2825946.png)

![1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2825951.png)
![2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2825952.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2825953.png)
![{[(2-Benzoylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid ethyl ester](/img/structure/B2825954.png)
![N-[(4-methylbenzyl)oxy]urea](/img/structure/B2825957.png)
